molecular formula C23H12N2O8S B5067232 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid

4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid

Cat. No.: B5067232
M. Wt: 476.4 g/mol
InChI Key: ZXZZRUBTTVLDMP-UHFFFAOYSA-N
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Description

4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the biisoindole family and has significant potential in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as isoindole derivatives, under controlled conditions. The reaction may require the use of strong acids or bases, and the temperature and pressure need to be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated systems can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer effects.

  • Industry: : Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may depend on the specific application and the biological system .

Comparison with Similar Compounds

When compared to other similar compounds, 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid stands out due to its unique structure and properties. Similar compounds include:

  • Biisoindole derivatives: : These compounds share the biisoindole core but may have different substituents or functional groups.

  • Naphthalenediimides: : These compounds have a similar aromatic structure and are used in similar applications.

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O8S/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)34(32,33)13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZZRUBTTVLDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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